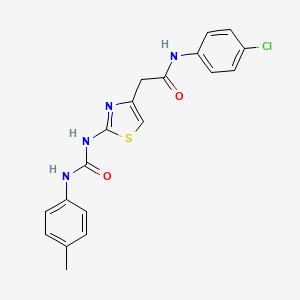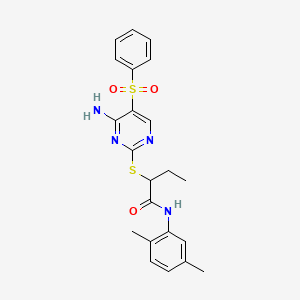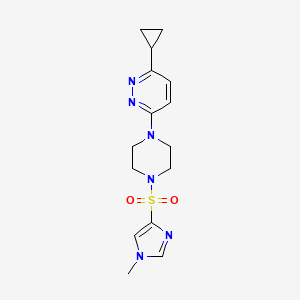
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, also known as CTU, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a member of the thiazole family and is known to exhibit a wide range of biological activities that make it a valuable tool in various fields of research.
作用機序
The mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide is not yet fully understood, but it is believed to exert its biological effects by interacting with various cellular targets, including enzymes, receptors, and ion channels. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to inhibit the activity of various enzymes, including tyrosine kinases and topoisomerases, which are involved in cell growth and division. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to modulate the activity of various receptors and ion channels, which are involved in neuronal signaling and neurotransmission.
Biochemical and Physiological Effects:
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit a wide range of biochemical and physiological effects, including the inhibition of cell growth and division, the induction of apoptosis, the modulation of neuronal signaling and neurotransmission, and the inhibition of microbial growth. N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has also been shown to exhibit antioxidant and anti-inflammatory effects, which may contribute to its neuroprotective and anticancer activities.
実験室実験の利点と制限
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has several advantages for use in lab experiments, including its high potency, selectivity, and specificity for certain cellular targets. However, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide also has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide, including the development of more selective and potent analogs, the investigation of its potential use in combination with other drugs or therapies, and the exploration of its potential use in the treatment of other diseases, such as infectious diseases and autoimmune disorders. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide and its potential side effects, as well as its potential use in clinical trials.
合成法
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide can be synthesized using a variety of methods, including the reaction of 4-chloroaniline with thiosemicarbazide, followed by the reaction of the resulting product with p-tolyl isocyanate and acetic anhydride. Other methods include the reaction of 4-chlorophenyl isothiocyanate with p-tolyl hydrazine and thioacetic acid, followed by the reaction of the resulting product with acetic anhydride and thionyl chloride.
科学的研究の応用
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been extensively studied for its potential use in scientific research, particularly in the fields of cancer research, microbiology, and neuroscience. This compound has been shown to exhibit anticancer activity by inhibiting the growth of cancer cells and inducing apoptosis. In microbiology, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit antimicrobial activity against a wide range of bacteria and fungi. In neuroscience, N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide has been shown to exhibit neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases.
特性
IUPAC Name |
N-(4-chlorophenyl)-2-[2-[(4-methylphenyl)carbamoylamino]-1,3-thiazol-4-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O2S/c1-12-2-6-15(7-3-12)22-18(26)24-19-23-16(11-27-19)10-17(25)21-14-8-4-13(20)5-9-14/h2-9,11H,10H2,1H3,(H,21,25)(H2,22,23,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGPGRQDGHUJTJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)CC(=O)NC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-2-(2-(3-(p-tolyl)ureido)thiazol-4-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(5,6-dimethylbenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide](/img/structure/B2728986.png)


![[4-Allyl-5-(4-methoxy-phenyl)-4H-[1,2,4]triazol-3-ylsulfanyl]-acetic acid](/img/structure/B2728990.png)

![N-[2-(3,4-diethoxyphenyl)ethyl]-2-[2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-4-(phenylsulfonamido)benzamide](/img/structure/B2728997.png)

![(Z)-ethyl 2-((8-methoxy-3-(p-tolylcarbamoyl)-2H-chromen-2-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2729002.png)
